Desisobutyryl Ciclesonide is the preclinical profile of Ciclesonide, a novel corticosteroid for the treatment of asthma.
Desisobutyryl Ciclesonide
CAS No.: 161115-59-9
Cat. No.: VC21339125
Molecular Formula: C28H38O6
Molecular Weight: 470.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 161115-59-9 |
---|---|
Molecular Formula | C28H38O6 |
Molecular Weight | 470.6 g/mol |
IUPAC Name | (1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
Standard InChI | InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1 |
Standard InChI Key | OXPLANUPKBHPMS-ZXBNPROVSA-N |
Isomeric SMILES | C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O |
SMILES | CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O |
Canonical SMILES | CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O |
Appearance | White to Off-White Solid |
Melting Point | 223-233°C (dec.) |
Molecular Structure and Properties
Chemical Structure
Desisobutyryl ciclesonide features a complex pentacyclic structure characteristic of steroidal compounds, with the molecular formula C28H38O6 . The compound maintains the core structure of ciclesonide but lacks the isobutyryl group, which is cleaved during metabolism. This structural modification is crucial for its enhanced binding affinity to glucocorticoid receptors.
Physical and Chemical Properties
The molecular weight of desisobutyryl ciclesonide is 470.6 g/mol . The compound contains multiple functional groups including hydroxyl groups that contribute to its physicochemical properties and pharmacological activity. The presence of these polar groups influences its solubility profile in various solvents.
Information regarding solubility indicates that desisobutyryl ciclesonide is soluble in DMSO at a concentration of 100 mg/mL with ultrasonic assistance . This solubility characteristic is important for laboratory investigations and pharmaceutical formulation development.
Table 1 below summarizes the key physical and chemical properties of desisobutyryl ciclesonide:
Property | Value |
---|---|
Molecular Formula | C28H38O6 |
Molecular Weight | 470.6 g/mol |
CAS Number | 161115-59-9 |
Solubility | DMSO: 100 mg/mL (ultrasonic) |
Target | Glucocorticoid Receptor |
Purity (Commercial) | >98% |
Pharmacokinetics and Metabolism
Cellular Uptake and Metabolism
Research on cellular uptake indicates that ciclesonide is rapidly absorbed by cells and metabolized to desisobutyryl ciclesonide. In vitro studies using A549 cells have demonstrated that the uptake of ciclesonide occurs rapidly, with substantial intracellular concentrations detected within minutes of exposure .
Table 2 displays the intracellular concentrations of total ciclesonide (including ciclesonide, desisobutyryl-ciclesonide, and des-CIC fatty acid esters) in A549 cells during incubation:
Incubation time (min) | Mean concentration (pmol/dish) | Standard deviation |
---|---|---|
3 | 15.51 | 2.62 |
5 | 18.19 | 2.34 |
10 | 37.32 | 23.51 |
20 | 35.31 | 9.09 |
30 | 50.33 | 5.12 |
This data demonstrates that the uptake is almost complete within 10 minutes after the start of the incubation period, suggesting an efficient cellular internalization process .
Comparative Systemic Exposure
A pharmacokinetic study comparing different formulations of ciclesonide provides valuable insights into the systemic exposure of desisobutyryl ciclesonide. The study examined three formulations: ciclesonide aqueous nasal spray (CIC-AQ), ciclesonide hydrofluoroalkane (CIC-HFA), and ciclesonide hydrofluoroalkane metered-dose inhaler (CIC HFA-MDI) .
Results showed marked differences in systemic exposure between the formulations. Desisobutyryl ciclesonide was detected at low levels (above the lower limit of quantification of 10 ng/L) in the serum samples of only 5 out of 30 volunteers receiving CIC-AQ. The highest recorded Cmax value of desisobutyryl ciclesonide for this formulation was 26.7 ng/L (with a mean Cmax of 15.2 ng/L) .
For CIC-HFA, the mean Cmax and AUC0-infinity values were 59.1 ng/L and 397.5 ng·h/L, respectively. In contrast, CIC HFA-MDI produced significantly higher systemic exposure, with mean Cmax and AUC0-infinity values of 586.2 ng/L and 2685.0 ng·h/L, respectively .
This comparative data indicates that the systemic exposure of desisobutyryl ciclesonide varies considerably depending on the formulation and route of administration. Specifically, compared to CIC HFA-MDI, the systemic exposure was approximately 10-fold lower with CIC-HFA and at least 40-fold lower with CIC-AQ .
Research Applications
Future Research Directions
Based on the current understanding of desisobutyryl ciclesonide, several research directions warrant exploration:
-
Further elucidation of the structure-activity relationship to optimize anti-inflammatory effects
-
Investigation of potential applications beyond respiratory conditions
-
Development of novel formulations to enhance local delivery while minimizing systemic exposure
-
Studies comparing the efficacy and safety profile against other glucocorticoid compounds
These research avenues could expand the therapeutic utility of desisobutyryl ciclesonide and enhance our understanding of its pharmacological properties.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume